8-bromo-1,3-dimethyl-7-(2-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-bromo-1,3-dimethyl-7-(2-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1,3-dimethyl-7-(2-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom at the 8th position of the purine ring.
Alkylation: Addition of the naphthylmethyl group at the 7th position.
Methylation: Methylation at the 1st and 3rd positions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the bromine or naphthylmethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated purine derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Signal Transduction: May play a role in modulating cellular signaling pathways.
Medicine
Therapeutic Agents: Potential use in the development of drugs for treating various diseases.
Diagnostic Tools: Could be used in imaging or diagnostic assays.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism of action of 8-bromo-1,3-dimethyl-7-(2-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Binding to cellular receptors and affecting signal transduction pathways.
DNA/RNA Interaction: Potentially interacting with nucleic acids and influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Uniqueness
8-bromo-1,3-dimethyl-7-(2-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the bromine atom and the naphthylmethyl group, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Properties
Molecular Formula |
C18H15BrN4O2 |
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Molecular Weight |
399.2 g/mol |
IUPAC Name |
8-bromo-1,3-dimethyl-7-(naphthalen-2-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H15BrN4O2/c1-21-15-14(16(24)22(2)18(21)25)23(17(19)20-15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,10H2,1-2H3 |
InChI Key |
JJKLBBMGOWZPLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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